molecular formula C15H23O4PS B14412289 Diethyl [1-(oxo-lambda~4~-sulfanylidene)-2-(2,4,6-trimethylphenyl)ethyl]phosphonate CAS No. 87762-80-9

Diethyl [1-(oxo-lambda~4~-sulfanylidene)-2-(2,4,6-trimethylphenyl)ethyl]phosphonate

Cat. No.: B14412289
CAS No.: 87762-80-9
M. Wt: 330.4 g/mol
InChI Key: MQUIJEQQPSUJSK-UHFFFAOYSA-N
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Description

Diethyl [1-(oxo-lambda~4~-sulfanylidene)-2-(2,4,6-trimethylphenyl)ethyl]phosphonate is a complex organic compound with a unique structure that includes a phosphonate group, a sulfanylidene group, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [1-(oxo-lambda~4~-sulfanylidene)-2-(2,4,6-trimethylphenyl)ethyl]phosphonate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems to monitor and control reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-(oxo-lambda~4~-sulfanylidene)-2-(2,4,6-trimethylphenyl)ethyl]phosphonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the sulfanylidene group, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms.

Scientific Research Applications

Diethyl [1-(oxo-lambda~4~-sulfanylidene)-2-(2,4,6-trimethylphenyl)ethyl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which Diethyl [1-(oxo-lambda~4~-sulfanylidene)-2-(2,4,6-trimethylphenyl)ethyl]phosphonate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [1-(oxo-lambda~4~-sulfanylidene)-2-(phenyl)ethyl]phosphonate
  • Diethyl [1-(oxo-lambda~4~-sulfanylidene)-2-(methyl)ethyl]phosphonate

Uniqueness

Diethyl [1-(oxo-lambda~4~-sulfanylidene)-2-(2,4,6-trimethylphenyl)ethyl]phosphonate is unique due to the presence of the trimethylphenyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it particularly valuable in applications where these properties are advantageous.

Properties

CAS No.

87762-80-9

Molecular Formula

C15H23O4PS

Molecular Weight

330.4 g/mol

IUPAC Name

2-(2-diethoxyphosphoryl-2-sulfinylethyl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C15H23O4PS/c1-6-18-20(16,19-7-2)15(21-17)10-14-12(4)8-11(3)9-13(14)5/h8-9H,6-7,10H2,1-5H3

InChI Key

MQUIJEQQPSUJSK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=S=O)CC1=C(C=C(C=C1C)C)C)OCC

Origin of Product

United States

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